molecular formula C33H45NO4 B14205493 N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 827331-30-6

N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14205493
CAS No.: 827331-30-6
M. Wt: 519.7 g/mol
InChI Key: WUZHHQYRZFGWNL-UHFFFAOYSA-N
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Description

N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a phenyl ring substituted with two octyloxy groups. Its molecular formula is C34H51NO4, and it has a molecular weight of approximately 519.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Substitution with Octyloxy Groups: The phenyl ring is substituted with octyloxy groups through an etherification reaction, using octanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide can be compared with similar compounds such as:

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
  • N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

827331-30-6

Molecular Formula

C33H45NO4

Molecular Weight

519.7 g/mol

IUPAC Name

N-(2,5-dioctoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C33H45NO4/c1-3-5-7-9-11-15-21-37-28-19-20-32(38-22-16-12-10-8-6-4-2)30(25-28)34-33(36)29-23-26-17-13-14-18-27(26)24-31(29)35/h13-14,17-20,23-25,35H,3-12,15-16,21-22H2,1-2H3,(H,34,36)

InChI Key

WUZHHQYRZFGWNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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